molecular formula C7H4BrClF3N B1376040 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine CAS No. 1416949-07-9

2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine

Cat. No.: B1376040
CAS No.: 1416949-07-9
M. Wt: 274.46 g/mol
InChI Key: JOKJTLGPYAVRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is particularly notable for its significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloro-6-(trifluoromethyl)pyridine using bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and crystallization to obtain the final product with high purity. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while trifluoromethylation can introduce additional trifluoromethyl groups into the molecule .

Scientific Research Applications

2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its effectiveness in pharmaceuticals and agrochemicals. The compound can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-(Bromomethyl)-2-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

2-(bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-5-1-4(9)2-6(13-5)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKJTLGPYAVRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CBr)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine
Reactant of Route 2
2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine
Reactant of Route 4
2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine
Reactant of Route 5
2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine
Reactant of Route 6
2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.